molecular formula C₂₀H₃₁N₇O₉ B612660 852155-81-8 CAS No. 852155-81-8

852155-81-8

Cat. No.: B612660
CAS No.: 852155-81-8
M. Wt: 513.50
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The sequence of this peptide is His-Ala-Glu-Gly-Thr . GLP-1 is an incretin hormone that plays a significant role in glucose metabolism by enhancing insulin secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HAEGT involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection and coupling steps, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of HAEGT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: HAEGT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

HAEGT has several scientific research applications:

Mechanism of Action

HAEGT exerts its effects by mimicking the activity of GLP-1. It binds to the GLP-1 receptor on pancreatic beta cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion and improved glucose homeostasis .

Comparison with Similar Compounds

Uniqueness: HAEGT is unique due to its specific sequence of the first five N-terminal residues of GLP-1, making it a valuable tool for studying the structure-activity relationships of GLP-1 and its analogs .

Properties

CAS No.

852155-81-8

Molecular Formula

C₂₀H₃₁N₇O₉

Molecular Weight

513.50

sequence

One Letter Code: HAEGT

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.